(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465270
InChI: InChI=1S/C17H27N3O/c1-3-19(12-15-8-5-4-6-9-15)13-16-10-7-11-20(16)17(21)14(2)18/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16?/m0/s1
SMILES: CCN(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

CAS No.:

Cat. No.: VC13465270

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one -

Specification

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name (2S)-2-amino-1-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C17H27N3O/c1-3-19(12-15-8-5-4-6-9-15)13-16-10-7-11-20(16)17(21)14(2)18/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16?/m0/s1
Standard InChI Key DYPWIISJAITNTC-LBAUFKAWSA-N
Isomeric SMILES CCN(CC1CCCN1C(=O)[C@H](C)N)CC2=CC=CC=C2
SMILES CCN(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2

Introduction

(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is a complex organic compound with a unique structure that includes an amino group and a pyrrolidine ring, along with various alkyl substituents. This compound is of interest in scientific research due to its potential biological activities, particularly in medicinal chemistry. The presence of the amino group suggests it could interact with biological systems in meaningful ways, making it a candidate for further study in pharmacology and biochemistry.

Synthesis Methods

The synthesis of (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one typically involves several key steps, often starting with amino acids as precursors. The process requires careful control of temperature, reaction time, and pH to optimize yields and selectivity. While specific synthesis protocols for this compound are not widely detailed, similar compounds often involve reactions such as nucleophilic substitutions and condensations.

Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activity
(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-oneAmino group, pyrrolidine ringPotential neurotransmitter modulator
BupropionAmino ketone, aromatic ringAntidepressant
DextroamphetamineSimple amine structureStimulant affecting dopamine levels
MethylphenidateEster and amine functionalitiesADHD treatment

Future Research Directions

Further research is needed to fully understand the pharmacodynamics and pharmacokinetics of (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one. This includes in vitro and in vivo studies to assess its potential therapeutic applications and any adverse effects. Given its structural similarity to other biologically active compounds, it may serve as a lead for developing new pharmaceuticals.

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